2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-methylpropyl)acetamide is a complex organic compound that belongs to the class of purine derivatives. Its structure features a purine core modified with an acetamide group, which enhances its biological activity. This compound has garnered interest in pharmaceutical research due to its potential therapeutic applications.
The compound can be synthesized through various organic reactions involving purine derivatives and acetamide precursors. It is often studied for its biological properties and potential applications in medicinal chemistry.
This compound is classified as a purine derivative and an acetamide. Its molecular formula is , and it has a molecular weight of approximately 334.36 g/mol. The IUPAC name reflects its complex structure, highlighting both the purine base and the acetamide moiety.
The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-methylpropyl)acetamide typically involves multiple steps:
Common reagents used in the synthesis include:
The molecular structure of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-methylpropyl)acetamide can be represented using various chemical notation systems:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 334.36 g/mol |
IUPAC Name | 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-methylpropyl)acetamide |
InChI | InChI=1S/C13H18N6O3/c1-7(2)8(15)11(19)14(20)10(17)12(21)9(8)16(4)5/h5H,4H2,1-3H3,(H,15)(H,19) |
Canonical SMILES | CC(C)N(C(=O)C(=O)C1=C(NC(=O)N(C=N1C)C=C(C)=C(C)=C(NC(=O)N(C)=C(C)=C(C)=C(NC(=O)N(C)=C(C))))) |
The compound's structural features contribute to its biological activity and interactions with various biological targets.
The compound can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-methylpropyl)acetamide involves interactions with specific molecular targets:
These interactions suggest potential therapeutic applications in areas such as oncology and infectious diseases.
The chemical properties include stability under standard laboratory conditions but may vary when exposed to extreme pH or temperature conditions.
Relevant data includes:
The compound has potential applications in:
Research into this compound could lead to advancements in treatments for various conditions due to its unique structural features and biological activities.
CAS No.: 69-43-2
CAS No.: 116003-63-5
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 1276186-19-6
CAS No.: 67619-92-5